![molecular formula C14H14Cl2N4O2S B3623061 1-[(2,5-DICHLOROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE](/img/structure/B3623061.png)
1-[(2,5-DICHLOROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE
Overview
Description
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine is a chemical compound with a molecular formula of C14H14Cl2N4O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that forms a piperazine ring through the reaction of an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and piperazine derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds .
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine can be compared with other similar compounds, such as:
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine: This compound lacks the pyrimidinyl group and has different chemical and biological properties.
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: This compound contains a nitrophenyl group instead of a pyrimidinyl group, leading to different reactivity and applications .
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2S/c15-11-2-3-12(16)13(10-11)23(21,22)20-8-6-19(7-9-20)14-17-4-1-5-18-14/h1-5,10H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLYBSDQNXCWAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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